molecular formula C24H21ClN6O B287733 5-amino-1-[6-(4-chloro-3,5-dimethylphenoxy)-2-phenyl-4-pyrimidinyl]-3-ethyl-1H-pyrazole-4-carbonitrile

5-amino-1-[6-(4-chloro-3,5-dimethylphenoxy)-2-phenyl-4-pyrimidinyl]-3-ethyl-1H-pyrazole-4-carbonitrile

Cat. No. B287733
M. Wt: 444.9 g/mol
InChI Key: DJYHEFRLZBDEPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-amino-1-[6-(4-chloro-3,5-dimethylphenoxy)-2-phenyl-4-pyrimidinyl]-3-ethyl-1H-pyrazole-4-carbonitrile is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as A-674563 and has been extensively studied for its role in various biological processes.

Mechanism of Action

A-674563 inhibits Akt activity by binding to its PH domain, which is responsible for its membrane localization. By preventing Akt from localizing to the cell membrane, A-674563 inhibits its downstream signaling pathways, leading to inhibition of cell survival and proliferation.
Biochemical and Physiological Effects:
A-674563 has been shown to induce apoptosis in cancer cells, reduce inflammation in various diseases, and improve glucose metabolism in diabetic animals. Additionally, A-674563 has been shown to enhance the efficacy of chemotherapy drugs in cancer treatment.

Advantages and Limitations for Lab Experiments

The advantages of using A-674563 in lab experiments include its high specificity for Akt and its ability to induce apoptosis in cancer cells. However, the limitations of using A-674563 include its potential toxicity and off-target effects.

Future Directions

Future research directions for A-674563 include exploring its potential therapeutic applications in various diseases, including cancer, inflammatory diseases, and diabetes. Additionally, further studies are needed to investigate the safety and efficacy of A-674563 in preclinical and clinical settings. Finally, the development of more potent and selective Akt inhibitors based on the structure of A-674563 may lead to the discovery of new therapeutic agents for the treatment of various diseases.

Synthesis Methods

The synthesis of A-674563 involves several steps, including the reaction of 4-chloro-3,5-dimethylphenol with 2-bromoaniline to form 6-(4-chloro-3,5-dimethylphenoxy)-2-phenyl-4-pyrimidinamine. This intermediate is then reacted with ethyl 4-cyanopyrazole-1-carboxylate to form the final product - 5-amino-1-[6-(4-chloro-3,5-dimethylphenoxy)-2-phenyl-4-pyrimidinyl]-3-ethyl-1H-pyrazole-4-carbonitrile.

Scientific Research Applications

A-674563 has been extensively studied for its potential therapeutic applications, particularly in the treatment of cancer and inflammatory diseases. Research has shown that A-674563 inhibits the activity of Akt, a protein kinase that plays a critical role in cell survival and proliferation. Inhibition of Akt activity has been shown to induce apoptosis in cancer cells and reduce inflammation in various diseases.

properties

Product Name

5-amino-1-[6-(4-chloro-3,5-dimethylphenoxy)-2-phenyl-4-pyrimidinyl]-3-ethyl-1H-pyrazole-4-carbonitrile

Molecular Formula

C24H21ClN6O

Molecular Weight

444.9 g/mol

IUPAC Name

5-amino-1-[6-(4-chloro-3,5-dimethylphenoxy)-2-phenylpyrimidin-4-yl]-3-ethylpyrazole-4-carbonitrile

InChI

InChI=1S/C24H21ClN6O/c1-4-19-18(13-26)23(27)31(30-19)20-12-21(29-24(28-20)16-8-6-5-7-9-16)32-17-10-14(2)22(25)15(3)11-17/h5-12H,4,27H2,1-3H3

InChI Key

DJYHEFRLZBDEPN-UHFFFAOYSA-N

SMILES

CCC1=NN(C(=C1C#N)N)C2=CC(=NC(=N2)C3=CC=CC=C3)OC4=CC(=C(C(=C4)C)Cl)C

Canonical SMILES

CCC1=NN(C(=C1C#N)N)C2=CC(=NC(=N2)C3=CC=CC=C3)OC4=CC(=C(C(=C4)C)Cl)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.